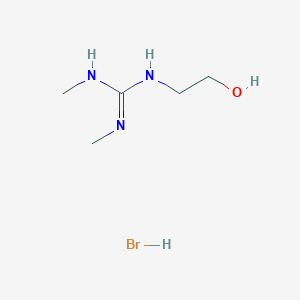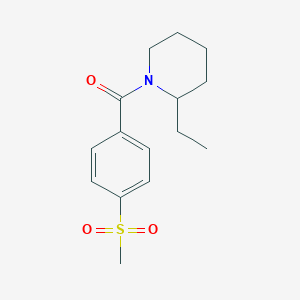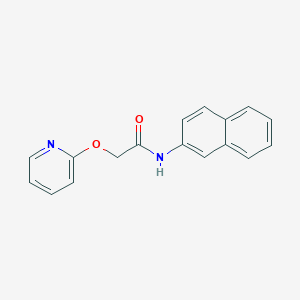
1-(2-Hydroxyethyl)-2,3-dimethylguanidine;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyethyl)-2,3-dimethylguanidine;hydrobromide, commonly known as HEDG, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. HEDG is a guanidine derivative that has been synthesized using various methods.
作用机制
The exact mechanism of action of HEDG is not fully understood. However, it has been suggested that HEDG may act as a GABA receptor agonist, which leads to the inhibition of neurotransmitter release and ultimately results in its anticonvulsant and antinociceptive effects. HEDG has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
HEDG has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which leads to its anticonvulsant and antinociceptive effects. HEDG has also been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using HEDG in lab experiments is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the central nervous system. However, one limitation of using HEDG is its limited solubility in water, which may make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of HEDG. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to further elucidate its mechanism of action and explore its potential use as a GABA receptor agonist. Additionally, future studies could investigate the potential use of HEDG in combination with other drugs for enhanced therapeutic effects.
In conclusion, HEDG is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. Its anticonvulsant, antinociceptive, and neuroprotective effects make it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
合成方法
HEDG can be synthesized using several methods, including the reaction of 2,3-dimethylguanidine with ethylene oxide in the presence of hydrobromic acid. Another method involves the reaction of 2,3-dimethylguanidine with epichlorohydrin in the presence of sodium hydroxide. Both methods result in the formation of HEDG hydrobromide.
科学研究应用
HEDG has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antinociceptive, and neuroprotective effects in animal models. HEDG has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
1-(2-hydroxyethyl)-2,3-dimethylguanidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.BrH/c1-6-5(7-2)8-3-4-9;/h9H,3-4H2,1-2H3,(H2,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFVCPJRNYUTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCCO.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-2,3-dimethylguanidine;hydrobromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)

![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7545371.png)

![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-(furan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7545377.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)
![1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide](/img/structure/B7545394.png)
![N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B7545395.png)
![(E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545399.png)
